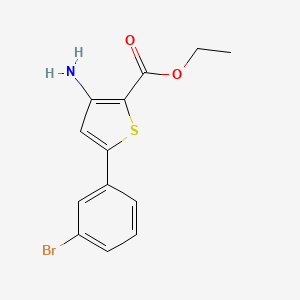

Ethyl-3-Amino-5-(3-Bromphenyl)thiophen-2-carboxylat

Übersicht

Beschreibung

Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate is a thiophene-based compound . Thiophene is a five-membered heterocycle that contains a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular formula of Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate is C13H12BrNO2S . Its molecular weight is 326.21 .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Wissenschaftliche Forschungsanwendungen

Antimikrobielle Anwendungen

Thiophenderivate sind für ihre antimikrobiellen Eigenschaften bekannt. Ethyl-3-Amino-5-(3-Bromphenyl)thiophen-2-carboxylat kann bei der Entwicklung neuer antimikrobieller Wirkstoffe eingesetzt werden. Seine Struktur ermöglicht die Synthese von Verbindungen, die gegen eine Reihe von Bakterien wirksam sind, darunter B. subtilis, E. coli, P. vulgaris und S. aureus .

Entzündungshemmende und Analgetische Eigenschaften

Die Thiophen-Einheit der Verbindung ist strukturell ähnlich zu Molekülen, die entzündungshemmende und analgetische Wirkungen zeigen. Dies macht sie zu einem potenziellen Kandidaten für die Synthese neuer nichtsteroidaler Antirheumatika (NSAR), die alternative Behandlungsmöglichkeiten für Erkrankungen wie Arthritis bieten könnten .

Krebsforschung

Thiophenderivate haben in der Krebsforschung vielversprechende Ergebnisse gezeigt. This compound könnte verwendet werden, um neuartige Antikrebsmittel zu entwickeln, insbesondere aufgrund seiner Fähigkeit, sich in Moleküle einzubauen, die das Wachstum und die Proliferation von Krebszellen hemmen .

Materialwissenschaften: Organische Halbleiter

In den Materialwissenschaften spielen Thiophen-basierte Moleküle eine Schlüsselrolle bei der Weiterentwicklung organischer Halbleiter. Diese Verbindung könnte zur Entwicklung von organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) beitragen und die Leistung elektronischer Geräte verbessern .

Neuropharmakologische Wirkstoffe

Aufgrund der strukturellen Ähnlichkeit von Thiophenderivaten mit verschiedenen neuroaktiven Substanzen könnte this compound für die Entwicklung neuropharmakologischer Wirkstoffe untersucht werden, die möglicherweise bei der Behandlung neurodegenerativer Erkrankungen oder psychiatrischer Störungen helfen .

Enzymhemmung

Diese Verbindung könnte als Ausgangspunkt für die Synthese von Enzymhemmern dienen. Durch die gezielte Ansteuerung bestimmter Enzyme, die an Krankheitsprozessen beteiligt sind, können Forscher neue Medikamente für eine Vielzahl von Erkrankungen entwickeln, darunter Stoffwechselstörungen und Infektionskrankheiten .

Antioxidative Eigenschaften

Thiophenderivate sind bekanntlich antioxidativ wirksam. Die fragliche Verbindung könnte bei der Herstellung von Antioxidantien eine Rolle spielen, die bei der Neutralisierung freier Radikale helfen und so zur Vorbeugung von oxidativen Stress-bedingten Erkrankungen beitragen .

Spannungsgesteuerte Natriumkanalblocker

Das Potenzial der Verbindung, als spannungsgesteuerter Natriumkanalblocker zu wirken, könnte bei der Entwicklung von Lokalanästhetika oder bei der Behandlung von Herzrhythmusstörungen genutzt werden und so einen neuen Weg für therapeutische Interventionen eröffnen .

Wirkmechanismus

Thiophene Derivatives

Thiophene is a five-membered ring compound, containing four carbon atoms and one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Biological Activities

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Synthesis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Zukünftige Richtungen

Thiophene and its derivatives have extensive significance in the pharmaceutical field because of their varied biological and clinical applications . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Biochemische Analyse

Biochemical Properties

Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.

Cellular Effects

Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate can alter gene expression by binding to transcription factors or DNA, leading to changes in the transcription of target genes. This compound also affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active site of enzymes, leading to competitive inhibition or allosteric modulation . This compound can also interact with receptors on the cell surface, triggering intracellular signaling cascades that result in various cellular responses. Additionally, Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate can influence gene expression by binding to transcription factors or directly interacting with DNA, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive oxygen species . Over time, the degradation products of Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate may accumulate and exert different biological effects compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation.

Dosage Effects in Animal Models

The effects of Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as anti-inflammatory or antimicrobial activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a specific dosage range elicits a maximal therapeutic response, beyond which the adverse effects become more pronounced. It is essential to determine the optimal dosage range for therapeutic applications to minimize the risk of toxicity.

Metabolic Pathways

Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can undergo further biotransformation through phase II reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of specific metabolites, potentially influencing overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters or solute carrier (SLC) transporters . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate within tissues can vary depending on factors such as tissue perfusion, binding affinity to tissue components, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate can significantly impact its biological effects and therapeutic potential.

Eigenschaften

IUPAC Name |

ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-4-3-5-9(14)6-8/h3-7H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQSNKGEWIIAMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1,4-dimethyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1451763.png)

![(Z)-N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline](/img/structure/B1451765.png)

![(Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine](/img/structure/B1451768.png)

![methyl (2E)-3-(dimethylamino)-2-{(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acrylate](/img/structure/B1451770.png)

![6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451772.png)

![7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451773.png)